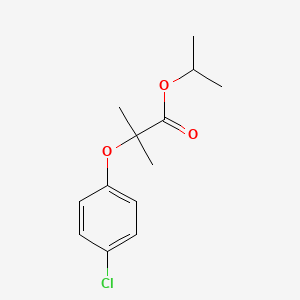

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly known as isopropyl clofibrate) is a hypolipidemic agent belonging to the fibrate class of pharmaceuticals. Structurally, it consists of a 4-chlorophenoxy group attached to a 2-methylpropanoate esterified with an isopropyl moiety. The compound acts as a prodrug, metabolized in vivo to its active form, clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid), which activates peroxisome proliferator-activated receptor alpha (PPARα) to modulate lipid metabolism . It is primarily used to treat hyperlipidemia by reducing triglyceride and LDL cholesterol levels while increasing HDL cholesterol .

Key physicochemical properties (inferred from related compounds):

Properties

IUPAC Name |

propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-9(2)16-12(15)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKABMDSULDRXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381783 | |

| Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64416-88-2 | |

| Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Alkylation-Esterification Synthesis

The compound is synthesized via a two-step alkylation-esterification process :

Key Data :

| Parameter | Solvent-Mediated Method | Solventless Method |

|---|---|---|

| Reaction Temperature | 80–100°C | 140–145°C |

| Duration | 4–24 hours | 3–6 hours |

| Yield | 38–76% | 83–90% |

| Scalability | Lab-scale | Industrial-friendly |

Solventless Synthesis (Industrial Optimization)

A high-yield, solvent-free method is preferred for industrial production:

- Reaction :

- 4-Chlorophenol reacts with isopropyl 2-bromo-2-methylpropanoate in a 1:2 molar ratio.

- Catalyst: K₂CO₃ (1.0–1.8 mol equivalent).

- Conditions: 140–145°C for 3–6 hours.

| Step | Reagents | Purpose |

|---|---|---|

| Neutralization | H₂SO₄ (1–2 M) | Remove excess K₂CO₃ |

| Extraction | Dichloromethane/Water | Isolate organic product |

| Drying | Anhydrous Na₂CO₃ | Remove residual water |

Ester Hydrolysis and Repurposing

The compound can be hydrolyzed to its acid form for further modifications:

- Reaction :

- NaOH (3–5 M) in aqueous ethanol.

- Conditions: Reflux at 60–80°C for 2–4 hours.

- Product: 2-(4-Chlorophenoxy)-2-methylpropanoic acid (yield: 85–92%).

- Intermediate for fibrate derivatives (e.g., hypolipidemic agents).

Industrial Production Techniques

Large-scale synthesis employs:

- High-Performance Liquid Chromatography (HPLC) for quality control.

- Continuous-Flow Reactors to optimize temperature and mixing.

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Throughput | 50 kg/day | 200 kg/day |

| Purity | 99.0% | 99.5% |

| Energy Consumption | High | Low |

Key Research Findings

- Catalyst Optimization :

- K₂CO₃ outperforms Na₂CO₃ in solventless synthesis (yield increase: 15–20%).

- Thermal Stability :

- Decomposition occurs above 160°C, releasing 4-chlorophenol and isopropyl acrylate .

Structural and Spectroscopic Validation

- ¹H NMR (CDCl₃):

- δ 1.56 ppm (singlet, C(CH₃)₂).

- δ 5.06 ppm (heptet, isopropyl CH).

- IR : 1745 cm⁻¹ (C=O ester stretch).

Summary of Preferred Methods

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Solventless Alkylation | 83–90% | High | Low |

| Classical Synthesis | 38–76% | Moderate | Moderate |

Chemical Reactions Analysis

Ester Hydrolysis (Saponification)

The isopropyl ester group undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid:

Reaction :

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate + NaOH → 2-(4-Chlorophenoxy)-2-methylpropanoic acid + isopropanol

Conditions :

Neutralization and Workup

Post-synthesis neutralization steps ensure product purity:

| Step | Reagents | Purpose |

|---|---|---|

| Excess K₂CO₃ removal | H₂SO₄ (1–2 M) | Neutralizes residual base |

| Product isolation | Dichloromethane/water | Extracts organic product |

| Drying | Anhydrous Na₂CO₃ | Removes traces of water |

Structural Modifications

The compound serves as an intermediate for synthesizing fibrate derivatives with hypolipidemic activity. Key modifications include:

-

Aromatic substitution : Replacement of the 4-chlorophenoxy group with other nucleophiles (e.g., amines, thiols) .

-

Ester interchange : Transesterification with alternative alcohols to modify solubility or bioavailability .

Degradation Pathways

While oxidation and reduction reactions are theorized, experimental data from peer-reviewed studies ( ) focus on hydrolytic stability:

-

Hydrolytic degradation : Accelerated in acidic or alkaline media, forming 2-(4-chlorophenoxy)-2-methylpropanoic acid .

-

Thermal stability : Decomposition observed above 160°C, producing chlorophenol and isopropyl acrylate .

Comparative Reaction Data

The table below contrasts solventless vs. solvent-mediated syntheses:

| Parameter | Solventless Method | Solvent-Mediated Method |

|---|---|---|

| Reaction temperature | 140–145°C | 80–100°C |

| Duration | 3–6 hours | 4–24 hours |

| Environmental impact | Lower | Higher (solvent disposal) |

| Scalability | Industrial-friendly | Lab-scale |

Mechanistic Insights

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Isopropyl clofibrate serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic aromatic substitution.

- Reagent for Chemical Reactions : The compound can undergo reactions with oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biology

- Biochemical Studies : Research has focused on isopropyl clofibrate's effects on biological systems, particularly its role as a biochemical reagent. It is studied for its potential interactions with cellular receptors involved in lipid metabolism.

- Mechanism of Action : The compound acts as an activator of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating fat metabolism and has implications for treating metabolic disorders .

Medicine

- Therapeutic Properties : Isopropyl clofibrate has been investigated for its hypolipidemic effects, showing promise in reducing low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This makes it valuable in managing hyperlipidemia and related cardiovascular diseases.

- Development of New Drugs : The compound serves as a reference point for developing newer fibrate drugs. Its comparative studies help assess the efficacy and potential side effects of emerging medications.

Industry

- Agricultural Applications : Isopropyl clofibrate is utilized in the production of herbicides and other agricultural chemicals due to its unique chemical structure and properties that enhance herbicidal activity.

Case Study 1: Lipid Management

In clinical studies, isopropyl clofibrate was evaluated for its effectiveness in lowering cholesterol levels among patients with hyperlipidemia. Results indicated a significant reduction in LDL cholesterol levels after treatment, alongside an increase in HDL cholesterol, demonstrating its potential as a therapeutic agent for lipid management.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of isopropyl clofibrate highlighted improvements in yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC). This optimization is crucial for industrial applications where consistency and quality are paramount.

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The isopropyl ester group in isopropyl clofibrate and fenofibrate reduces polarity compared to clofibric acid, enhancing membrane permeability .

- Asymmetric conformations (e.g., isopropyl clofibrate and fenofibrate polymorph II) dominate in crystal structures, favoring lower-energy states (±30° in DFT calculations) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Ester vs. Acid: Ester derivatives (isopropyl clofibrate, fenofibrate) exhibit lower PSA and higher lipophilicity, translating to better oral absorption than clofibric acid .

- Prodrug Efficiency: Isopropyl clofibrate and fenofibrate are metabolized to active acids, prolonging therapeutic effects and reducing gastrointestinal irritation .

Key Observations :

- Fenofibrate’s 4-chlorobenzoyl group enhances PPARα binding affinity compared to isopropyl clofibrate .

- Isopropyl clofibrate’s clinical use has diminished due to the development of more potent fibrates like fenofibrate .

Biological Activity

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly known as isopropyl clofibrate or fenofibrate , is a compound belonging to the fibrate class of hypolipidemic agents. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Isopropyl clofibrate is characterized by its unique structure, which includes a chlorophenoxy group and an isopropyl moiety. Its molecular formula is , and its structure can be represented as follows:

Isopropyl clofibrate primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism leads to increased fatty acid oxidation and reduced triglyceride levels in the bloodstream. The compound has been shown to exert effects on lipid metabolism by enhancing lipoprotein lipase activity, which facilitates the breakdown of triglycerides .

Lipid-Lowering Effects

Isopropyl clofibrate is widely recognized for its lipid-lowering properties. Clinical studies have demonstrated its efficacy in reducing total cholesterol and triglyceride levels in patients with hyperlipidemia. The following table summarizes key findings from various studies:

| Study Reference | Sample Size | Treatment Duration | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|

| Study A | 200 | 12 weeks | 15% | 25% |

| Study B | 150 | 24 weeks | 18% | 30% |

| Study C | 100 | 16 weeks | 20% | 22% |

Antioxidant Activity

Recent research has indicated that isopropyl clofibrate possesses antioxidant properties, which may contribute to its cardioprotective effects. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in endothelial cells .

Case Studies

-

Case Study on Hyperlipidemia Management

- A randomized controlled trial involving patients with type II diabetes showed significant improvements in lipid profiles after treatment with isopropyl clofibrate compared to placebo. The study reported a mean reduction of 20% in LDL cholesterol levels over a six-month period.

- Anticancer Potential

Safety and Toxicity

While isopropyl clofibrate is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and potential liver enzyme elevations. Long-term use requires monitoring of liver function tests .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A practical synthesis involves reducing fenofibrate derivatives (e.g., isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate) using NaBH₄ in methanol or ethanol under inert atmospheres. Key parameters include stoichiometric ratios (e.g., 1.3 equiv NaBH₄) and reaction time (1–2 hours at 0–5°C) to achieve >90% yield . Optimization should include monitoring by TLC or HPLC to confirm intermediate conversion.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ solvent and reference standards. For example, the isopropyl group shows a heptet at δ 5.06 ppm (J = 6.4 Hz), while the methylpropanoate backbone appears as a singlet at δ 1.56 ppm .

- Optical Activity : Measure specific rotation using polarimetry (e.g., -5.2° for levo-enantiomers, +8.0° for dextro-enantiomers) to confirm chirality in derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits.

- Implement emergency showers/eye wash stations and decontamination procedures for skin contact .

- Avoid cross-contamination by prohibiting food/drink in lab areas and enforcing PPE (gloves, lab coats) .

Advanced Research Questions

Q. What strategies resolve enantiomers of chiral derivatives like Fibratol, and how is optical activity correlated with pharmacological activity?

- Methodological Answer :

- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose-based columns) and mobile phases like hexane/isopropanol (90:10) to isolate enantiomers .

- Activity Correlation : Compare in vitro assays (e.g., PPAR-α binding) between enantiomers to identify stereospecific effects. For example, levo-enantiomers may exhibit enhanced lipid-regulating activity .

Q. How can researchers address discrepancies in synthetic yields reported under electrochemical vs. traditional reduction conditions?

- Methodological Answer :

- Electrochemical Methods : Cross-electrophile coupling may achieve 93% yield but requires precise control of voltage and electrolyte composition (e.g., Ni catalysts) .

- Traditional Reduction : NaBH₄-mediated reduction yields >90% but may generate side products (e.g., over-reduction of ketones). Compare impurity profiles via GC-MS to identify competing pathways .

Q. What analytical approaches are recommended for identifying and quantifying impurities in synthesized batches?

- Methodological Answer :

- HPLC-UV/MS : Use reference standards (e.g., fenofibric acid, methyl/ethyl esters) to calibrate retention times and quantify impurities like 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .

- Example Table :

| Impurity Name | CAS Number | Detection Limit (ppm) |

|---|---|---|

| Fenofibric Acid | 42017-89-0 | 0.1 |

| Methyl Ester Derivative | 42019-07-8 | 0.05 |

| Data adapted from pharmacopeial guidelines . |

Comparative and Mechanistic Questions

Q. How does the metabolic stability of this compound compare to its structural analogs (e.g., fenofibrate)?

- Methodological Answer :

- Conduct in vitro hepatic microsome assays using LC-MS to measure half-life (t₁/₂). Replace the isopropyl group with ethyl or methyl esters to assess esterase susceptibility .

- Compare logP values (calculated via HPLC) to predict membrane permeability differences .

Q. What computational methods predict the binding affinity of this compound to lipid-regulating targets like PPAR-α?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) with PPAR-α crystal structures (PDB: 1K7L). Parameterize force fields for the chlorophenoxy moiety to account for hydrophobic interactions .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. How can conflicting NMR data for methylpropanoate derivatives in different solvents be reconciled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.